Cas no 2138103-25-8 (1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine)

1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine is a fluorinated tetrahydroquinoline derivative featuring a nitrobenzenesulfonyl group and a primary amine functionality. This compound is of interest in medicinal chemistry and drug discovery due to its structural complexity and potential as a building block for bioactive molecules. The presence of the fluoro substituent enhances metabolic stability, while the nitrobenzenesulfonyl group may serve as a protective or activating moiety in synthetic applications. The primary amine provides a versatile handle for further derivatization, making it valuable for the development of pharmacophores or targeted ligands. Its well-defined structure ensures reproducibility in research applications.
1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine structure
2138103-25-8 structure
Product name:1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine
CAS No:2138103-25-8
MF:C16H16FN3O4S
Molecular Weight:365.37934589386
CID:5937012
PubChem ID:165501268

1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine 化学的及び物理的性質

名前と識別子

    • 2138103-25-8
    • EN300-1167196
    • 1-[6-fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine
    • 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine
    • インチ: 1S/C16H16FN3O4S/c17-13-1-6-16-12(8-13)7-11(9-18)10-19(16)25(23,24)15-4-2-14(3-5-15)20(21)22/h1-6,8,11H,7,9-10,18H2
    • InChIKey: SOKSHONXRCICDO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1C2C=CC(=CC=2CC(CN)C1)F)(=O)=O

計算された属性

  • 精确分子量: 365.08455534g/mol
  • 同位素质量: 365.08455534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 583
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 118Ų

1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1167196-10000mg
2138103-25-8
10000mg
$5897.0 2023-10-03
Enamine
EN300-1167196-2.5g
2138103-25-8
2.5g
$2688.0 2023-06-08
Enamine
EN300-1167196-5000mg
2138103-25-8
5000mg
$3977.0 2023-10-03
Enamine
EN300-1167196-1.0g
2138103-25-8
1g
$1371.0 2023-06-08
Enamine
EN300-1167196-10.0g
2138103-25-8
10g
$5897.0 2023-06-08
Enamine
EN300-1167196-1000mg
2138103-25-8
1000mg
$1371.0 2023-10-03
Enamine
EN300-1167196-0.05g
2138103-25-8
0.05g
$1152.0 2023-06-08
Enamine
EN300-1167196-0.25g
2138103-25-8
0.25g
$1262.0 2023-06-08
Enamine
EN300-1167196-0.5g
2138103-25-8
0.5g
$1316.0 2023-06-08
Enamine
EN300-1167196-5.0g
2138103-25-8
5g
$3977.0 2023-06-08

1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine 関連文献

1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamineに関する追加情報

Comprehensive Overview of 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine (CAS No. 2138103-25-8)

In the rapidly evolving field of medicinal chemistry and pharmaceutical research, 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine (CAS No. 2138103-25-8) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a tetrahydroquinoline core with a fluoro substituent and a nitrobenzenesulfonyl group, making it a versatile candidate for various applications. Researchers are particularly intrigued by its potential in drug discovery, especially in targeting specific enzymes or receptors involved in neurological and inflammatory pathways.

The compound's CAS number 2138103-25-8 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its systematic name, 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine, highlights its intricate molecular architecture, which includes a methanamine moiety attached to a tetrahydroquinoline scaffold. This structural complexity is often associated with enhanced binding affinity and selectivity, making it a valuable scaffold for designing novel therapeutics.

Recent trends in pharmaceutical research emphasize the importance of fluoro-substituted compounds due to their improved metabolic stability and bioavailability. The presence of a fluoro group at the 6-position of the tetrahydroquinoline ring in this compound aligns with these trends, potentially enhancing its pharmacokinetic properties. Additionally, the nitrobenzenesulfonyl group is known for its electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological targets.

From a synthetic chemistry perspective, 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine offers opportunities for further derivatization. Chemists can explore modifications at the methanamine or nitrobenzenesulfonyl groups to optimize its biological activity. Such efforts are particularly relevant in the context of fragment-based drug design, where small molecular fragments are systematically assembled to create potent inhibitors or modulators of disease-related proteins.

The compound's potential applications extend beyond traditional small-molecule drugs. With the growing interest in PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies, 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine could serve as a valuable warhead or linker component. Its ability to engage specific protein targets while maintaining favorable physicochemical properties makes it an attractive candidate for these innovative therapeutic modalities.

In conclusion, 1-[6-Fluoro-1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]methanamine (CAS No. 2138103-25-8) represents a promising compound in modern drug discovery. Its unique structural features, combined with the growing demand for fluoro-substituted and sulfonamide-containing molecules, position it as a valuable tool for researchers. As the pharmaceutical industry continues to explore new avenues for treating complex diseases, this compound is likely to play a pivotal role in the development of next-generation therapeutics.

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